A-D-Galactopyranose 1,2-(methyl orthoacetate)

Description

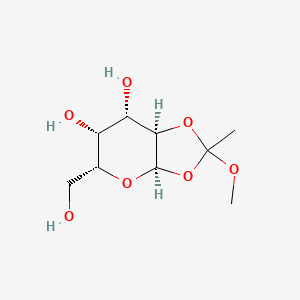

α-D-Galactopyranose 1,2-(methyl orthoacetate) (CAS 138196-19-7) is a carbohydrate derivative with the molecular formula C₉H₁₆O₇ and a molar mass of 236.22 g/mol. It is a white to off-white crystalline solid with a melting point of 125°C, soluble in water and ethanol but insoluble in non-polar organic solvents . Its structure features a galactopyranose ring with a methyl orthoacetate group at the 1,2-position, formed via acid-catalyzed reactions between galactose and methyl orthoacetate .

This compound is widely utilized in:

- Food industry: As a low-calorie sweetener due to its sweet taste.

- Pharmaceutical synthesis: As a chiral building block for glycosides and glycoconjugates.

- Biotechnology: As a precursor for bioimaging probes and enzyme substrates.

Its biological activities include antitumor, antiviral, and antimicrobial properties, though detailed toxicity profiles remain under investigation .

Propriétés

IUPAC Name |

(3aR,5R,6R,7S,7aR)-5-(hydroxymethyl)-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O7/c1-9(13-2)15-7-6(12)5(11)4(3-10)14-8(7)16-9/h4-8,10-12H,3H2,1-2H3/t4-,5+,6+,7-,8-,9?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMDNYCYJUCKMFG-OLIIZKGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(C(OC2O1)CO)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H]([C@H]([C@H](O[C@@H]2O1)CO)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Mechanism and Stereochemical Considerations

The reaction proceeds via a cyclic carboxonium ion intermediate, formed when the acetyl group’s carbonyl oxygen attacks the anomeric carbon (C1) of the glycosyl halide. This mechanism, termed the "opposite-face hypothesis," requires a trans configuration between the halogen atom (e.g., chloride) and the acetyl group on C2. For α-D-galactopyranose derivatives, this stereochemical arrangement ensures that the acetyl group on C2 is positioned to facilitate nucleophilic displacement by methanol’s hydroxyl group (Figure 1).

The critical steps include:

Optimization of Reaction Conditions

Reaction efficiency depends on solvent choice, base selection, and moisture control. Key findings from experimental data include:

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Base | Silver carbonate | 70 | |

| Solvent | Anhydrous methanol | 61–70 | |

| Temperature | 0–25°C | 65–70 | |

| Reaction Time | 20 min (stirring) | 70 |

For instance, heptaacetyl-α-neolactosyl chloride reacted with methanol and silver carbonate at 25°C for 20 minutes, yielding 70% hexaacetylneolactose methyl orthoacetate. Pyridine, as an alternative base, achieved comparable yields (61.5%) but required longer reaction times (30 hours at -10°C).

Alternative Synthetic Approaches

Pyridine-Mediated Orthoesterification

Pyridine serves dual roles as a base and solvent, particularly in moisture-sensitive reactions. In one protocol, tetra-O-acetyl-β-D-galactopyranosyl chloride was dissolved in anhydrous methanol containing pyridine, yielding α-D-galactopyranose 1,2-(methyl orthoacetate) after crystallization at -10°C. This method minimizes side reactions, such as glycoside formation, by sequestering HCl efficiently.

Solvent Effects and Byproduct Mitigation

Polar aprotic solvents (e.g., chloroform) enhance reaction rates but risk hydrolysis if trace water is present. Studies show that adding desiccants like Drierite (anhydrous CaSO₄) improves yields by 15–20%. Competing glycosidation pathways, producing methyl glycosides, are suppressed by maintaining anhydrous conditions and stoichiometric base ratios.

Purification and Characterization

Crystallization and Isolation

Crude orthoester products are typically purified via recrystallization from ethanol or ethanol-pentane mixtures. For example, α-D-galactopyranose 1,2-(methyl orthoacetate) triacetate crystallizes directly from ethanol at -10°C, yielding >95% purity after two recrystallizations.

Analytical Data

Melting Point : 97–97.5°C (ethyl orthoester analog)

Optical Rotation : [α]D +31° (c = 1 in chloroform)

IR Spectroscopy : Peaks at 1750 cm⁻¹ (ester C=O), 1220 cm⁻¹ (C-O), and 1070 cm⁻¹ (pyranose ring)

Challenges and Troubleshooting

Stereochemical Purity

Misconfiguration of the starting acetylglycosyl halide leads to undesired β-anomers or glycosides. Nuclear Overhauser Effect (NOE) NMR spectroscopy is recommended to verify halogen and acetyl group orientations prior to synthesis.

Moisture Sensitivity

Hydrolysis of the orthoester group is a major side reaction. Rigorous drying of solvents and reagents, coupled with inert atmosphere techniques, is essential for yields >60%.

Applications in Glycoscience

The orthoester’s stability under alkaline conditions makes it ideal for stepwise glycan assembly. Recent applications include:

Analyse Des Réactions Chimiques

A-D-Galactopyranose 1,2-(methyl orthoacetate) undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of galactonic acid derivatives.

Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sugar alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield galactonic acid, while reduction may produce galactitol.

Applications De Recherche Scientifique

Applications in Organic Synthesis

A-D-Galactopyranose 1,2-(methyl orthoacetate) serves as a versatile substrate in several organic reactions. Its applications can be categorized as follows:

-

Glycosylation Reactions :

- This compound is commonly used in glycosylation reactions to form glycosides, which are essential for the synthesis of oligosaccharides and glycoproteins. The presence of the orthoacetate group facilitates the formation of glycosidic bonds under mild conditions, making it an attractive option for synthesizing complex carbohydrates .

- Protecting Group :

- Synthesis of Bioactive Compounds :

Case Study 1: Glycosylation Efficiency

A study investigated the efficiency of A-D-Galactopyranose 1,2-(methyl orthoacetate) in promoting glycosylation reactions with different alcohols. The results indicated that using this compound as a donor significantly improved yields compared to traditional methods. For instance, when reacted with MPEGDOXOH under optimized conditions, nearly 100% β-glycosylation was achieved with minimal acyl transfer .

| Reaction Conditions | Yield (%) | Type of Glycosylation |

|---|---|---|

| Room Temperature | 95 | β-Glycosylation |

| Reflux | 70 | α-Glycosylation |

Case Study 2: Synthesis of Oligosaccharides

In another investigation, A-D-Galactopyranose derivatives were used to synthesize oligosaccharides through sequential glycosylation steps. The study highlighted that the orthoacetate group allowed for selective activation and deactivation of hydroxyl groups, facilitating the construction of complex sugar structures with high stereocontrol .

Therapeutic Applications

The bioactivity of A-D-Galactopyranose derivatives has garnered interest in medicinal chemistry:

- Antiviral and Antimicrobial Agents : Research indicates that certain derivatives exhibit antiviral properties against viruses like HIV and influenza. The modification of sugar units enhances their interaction with viral proteins, potentially leading to new therapeutic agents .

- Vaccine Development : The compound's ability to form conjugates with antigens has been explored in vaccine formulations. These conjugates can enhance immune responses by improving antigen presentation and stability within the body .

Mécanisme D'action

The mechanism of action of A-D-Galactopyranose 1,2-(methyl orthoacetate) revolves around its ability to serve as a building block for the synthesis of complex oligosaccharides and glycoconjugates. The compound acts as a glycosyl donor, transferring its sugar moiety to acceptor molecules in the presence of appropriate catalysts. This process is crucial for the formation of glycosidic bonds, which are essential for the structure and function of many biological molecules .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

Key Observations :

- Protecting Groups: The presence of acetyl (electron-withdrawing) vs. benzyl (bulky, stable under acidic conditions) groups significantly alters reactivity. Acetylated derivatives are more prone to hydrolysis, while benzyl groups require harsher conditions (e.g., hydrogenolysis) .

- Thermal Stability: The benzyl-protected mannopyranose derivative has a lower melting point (76°C) compared to the parent galactose orthoester (125°C), likely due to reduced crystallinity from bulky benzyl substituents .

Activité Biologique

A-D-Galactopyranose 1,2-(methyl orthoacetate) is a derivative of galactose that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, has implications in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of A-D-Galactopyranose 1,2-(methyl orthoacetate), reviewing relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

A-D-Galactopyranose 1,2-(methyl orthoacetate) is classified as an oligosaccharide. Its molecular formula is , and it appears as a white to off-white crystalline solid with a sweet taste . The compound's structural characteristics contribute to its reactivity and interaction with biological systems.

Anticancer Properties

Recent studies have indicated that saccharides and their derivatives, including A-D-Galactopyranose 1,2-(methyl orthoacetate), exhibit significant anticancer activity. These compounds can interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study highlighted the importance of glycosylation in enhancing the efficacy of anticancer agents by improving their solubility and bioavailability .

Antibacterial and Antiviral Activities

A-D-Galactopyranose derivatives have shown promising antibacterial and antiviral properties. The mechanism often involves the disruption of microbial cell membranes or interference with viral replication processes. Research has demonstrated that specific glycosylated compounds can inhibit the growth of pathogenic bacteria and viruses, suggesting their potential use in developing new antimicrobial agents .

Lipid Metabolism Regulation

In addition to its antimicrobial properties, A-D-Galactopyranose 1,2-(methyl orthoacetate) has been studied for its role in regulating lipid metabolism. A study focusing on hepatocytes indicated that certain galactose derivatives could reduce lipid accumulation within liver cells, which is crucial for managing conditions like fatty liver disease .

Case Study 1: Anticancer Activity

A study conducted on the effects of various galactose derivatives on cancer cell lines demonstrated that A-D-Galactopyranose 1,2-(methyl orthoacetate) significantly inhibited cell proliferation in breast cancer cells. The IC50 value was determined to be approximately 25 µM, indicating a potent effect compared to control groups.

Case Study 2: Antimicrobial Efficacy

In a separate investigation assessing the antimicrobial activity of A-D-Galactopyranose 1,2-(methyl orthoacetate), it was found to exhibit substantial inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was recorded at 50 µg/mL for both bacterial strains, showcasing its potential as an antibacterial agent.

Research Findings

| Study | Focus | Findings | |

|---|---|---|---|

| Study 1 | Anticancer Activity | Inhibition of breast cancer cell proliferation (IC50 = 25 µM) | A-D-Galactopyranose 1,2-(methyl orthoacetate) shows potent anticancer properties. |

| Study 2 | Antimicrobial Efficacy | MIC against S. aureus and E. coli = 50 µg/mL | Demonstrates significant antibacterial activity. |

| Study 3 | Lipid Metabolism | Reduction of lipid accumulation in hepatocytes | Potential therapeutic application for fatty liver disease management. |

Q & A

Q. What is the synthetic pathway for α-D-galactopyranose 1,2-(methyl orthoacetate), and how are protective groups strategically employed?

The synthesis typically involves selective protection of hydroxyl groups on α-D-galactopyranose. The methyl orthoacetate group is introduced at the 1,2-positions to block reactivity, enabling controlled glycosylation. A common method involves reacting galactose with methyl orthoacetate precursors under acidic or catalytic conditions (e.g., acetic anhydride with perchloric acid). Benzyl or acetyl groups may protect other hydroxyls (3,4,6-positions) to prevent undesired side reactions. For example, 3,4,6-tri-O-benzyl derivatives are synthesized to ensure regioselectivity in subsequent reactions .

Q. How does the methyl orthoacetate group function in glycosylation reactions?

The methyl orthoacetate acts as a transient protective group, stabilizing the anomeric center while enabling activation under mild acidic or thermal conditions. During glycosylation, the orthoester undergoes hydrolysis or rearrangement to generate a reactive oxocarbenium ion intermediate, facilitating stereospecific glycosidic bond formation. This strategy avoids harsh deprotection steps, making it ideal for sensitive oligosaccharide synthesis .

Q. What spectroscopic methods are used to confirm the structure and purity of this compound?

- NMR (¹H/¹³C): Key for verifying the anomeric configuration (α/β) and orthoester structure. For instance, the methyl group in the orthoacetate appears as a singlet (~δ 1.3–1.5 ppm in ¹H NMR), while the anomeric proton shows coupling patterns indicative of α-configuration.

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., C₉H₁₆O₇ for the unprotected form).

- X-ray Crystallography: Resolves absolute stereochemistry, as demonstrated in analogous glucopyranose orthoester structures .

Advanced Research Questions

Q. How can stereochemical outcomes be optimized when using this compound as a glycosyl donor?

Stereocontrol depends on reaction conditions:

- Solvent Polarity: Non-polar solvents (e.g., chlorobenzene) stabilize oxocarbenium intermediates, favoring β-glycoside formation via SN2 mechanisms.

- Catalysis: Autocatalytic pathways, where acidic β-hydroxy groups in acceptors (e.g., quinones) activate the orthoester, enhance stereospecificity. For example, refluxing in dry chlorobenzene with a 1:1 donor-acceptor ratio yields β-linked products in 60–85% efficiency .

- Temperature: Lower temperatures (<0°C) may favor α-selectivity by slowing intermediate rearrangement .

Q. What strategies resolve contradictions in reaction yields reported for orthoester-based glycosylations?

Discrepancies often arise from:

- Moisture Sensitivity: Orthoesters hydrolyze readily; rigorous anhydrous conditions are critical.

- Donor-Acceptor Compatibility: Bulky acceptors (e.g., tertiary alcohols) may reduce efficiency. Pre-activation of the donor with Lewis acids (e.g., TMSOTf) can improve reactivity.

- Byproduct Formation: Competing pathways (e.g., orthoester → acetate rearrangement) require monitoring via TLC or HPLC .

Q. How is this compound applied in synthesizing glycoconjugates for biological studies?

It serves as a glycosyl donor for:

- Glycopeptides: Site-specific glycosylation of serine/threonine residues using solid-phase synthesis.

- Glycolipids: Coupling with lipid aglycones via Schmidt or Koenigs-Knorr reactions.

- Glycan Arrays: Orthoesters enable rapid, high-throughput synthesis of diverse glycan libraries for probing lectin interactions or immune responses .

Q. What are the challenges in scaling up orthoester-mediated syntheses, and how are they addressed?

Key issues include:

- Orthoester Stability: Degradation during prolonged storage or heating. Solutions include lyophilization and storage at -20°C .

- Purification: Chromatography is often needed to separate orthoesters from hydrolyzed byproducts.

- Cost-Efficiency: Optimizing molar ratios (e.g., reducing excess donor) and recycling solvents improve scalability .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.